

# Head-to-Head Comparison: TYRA-200 vs. Infigratinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: **TYRA-200**, a next-generation covalent inhibitor, and infigratinib, an established ATP-competitive inhibitor. This document outlines their mechanisms of action, preclinical efficacy against wild-type and resistant FGFR mutants, and the design of their key clinical trials.

At a Glance: Key Differences



| Feature                  | TYRA-200                                                                                                                   | Infigratinib                                                                                                                                |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action      | Covalent, irreversible inhibitor of FGFR1/2/3                                                                              | ATP-competitive, reversible inhibitor of FGFR1/2/3                                                                                          |
| Primary Indication       | Investigational for advanced solid tumors with activating FGFR2 gene alterations, including those with acquired resistance | Approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement |
| Key Differentiator       | Designed to overcome acquired resistance mutations in FGFR2                                                                | Established efficacy in FGFR2 fusion-positive cholangiocarcinoma                                                                            |
| Clinical Trial (Phase 1) | SURF201 (NCT06160752)                                                                                                      | -                                                                                                                                           |
| Clinical Trial (Phase 3) | -                                                                                                                          | PROOF-301 (NCT03773302)                                                                                                                     |

# **Mechanism of Action and Signaling Pathway**

Both **TYRA-200** and infigratinib target the FGFR signaling pathway, which, when constitutively activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor cell proliferation and survival. However, their modes of inhibition differ significantly. Infigratinib is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the FGFR kinase domain, preventing the downstream signaling cascade.[1]

**TYRA-200**, in contrast, is a covalent inhibitor designed to form a permanent bond with a cysteine residue in the ATP-binding pocket of the FGFR.[2] This irreversible binding is intended to provide sustained inhibition and overcome acquired resistance mutations that can reduce the efficacy of ATP-competitive inhibitors like infigratinib.[2]

Below are diagrams illustrating the distinct mechanisms of action of infigratinib and **TYRA-200** on the FGFR signaling pathway.





Click to download full resolution via product page

Infigratinib's ATP-competitive inhibition of the FGFR signaling pathway.





Click to download full resolution via product page

TYRA-200's covalent (irreversible) inhibition of the FGFR signaling pathway.



## Preclinical Efficacy: A Head-to-Head Look

A key differentiator for **TYRA-200** is its demonstrated potency against FGFR2 mutations that confer resistance to other FGFR inhibitors.[3]

**Enzymatic Activity (IC50. nM)** 

| Target                           | TYRA-200 | Infigratinib |
|----------------------------------|----------|--------------|
| FGFR2 (Wild-Type)                | <1       | 1.0          |
| FGFR2 N550K (Molecular<br>Brake) | <1       | >100         |
| FGFR2 V565F (Gatekeeper)         | <1       | >1000        |
| FGFR2 V565L (Gatekeeper)         | <1       | >1000        |
| FGFR1                            | 1.8      | 1.1          |
| FGFR3                            | 0.66     | 2.0          |
| FGFR4                            | 30.5     | 61           |

Data sourced from a Tyra Biosciences corporate presentation and publicly available data for infigratinib.[4][5]

# **Cellular Activity**

In cellular assays, **TYRA-200** maintains its potency against FGFR2 amplifications and molecular brake mutations.[3] Infigratinib has demonstrated anti-tumor activity in xenograft models of cholangiocarcinoma with activating FGFR2 and FGFR3 alterations.[6]

# Experimental Protocols TYRA-200 Preclinical Assays

 Enzymatic Assays: Enzymatic IC50 measurements were generated at Reaction Biology Corp using Tyra enzymes. All experiments were conducted under identical conditions and tested in duplicate on the same day.[4]



- Cell Viability Assays: Cell viability was assessed using Cell Titer-Glo 2.0 from Promega. The
  duration of treatment for IC50 generation was cell line dependent and varied from 72-120
  hours. IC50 values were averaged from three independent experiments.[3]
- In Vivo Tumor Models: Mice were inoculated with either Ba/F3 FGFR2V565F or AN3CA cells. They were then dosed orally with a vehicle, **TYRA-200**, or futibatinib.[7]

## **Infigratinib Preclinical Assays**

- Cell Line Proliferation Assays: Cancer cell lines with known FGFR2 fusions were seeded in 96-well plates and treated with escalating concentrations of infigratinib or a vehicle control (e.g., DMSO). After 72 hours, cell viability was assessed using a colorimetric (e.g., MTS or MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine the IC50.[1]
- Xenograft and PDX Mouse Models: Human tumor cells or patient-derived tissue with FGFR2 fusions were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated orally with infigratinib or a vehicle solution.
   Tumor volume was measured regularly.[1]



Click to download full resolution via product page

General workflow for preclinical evaluation of FGFR inhibitors.

## **Clinical Development Overview**



#### TYRA-200: SURF201 Trial

TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[8]

- Study Design: A multicenter, open-label, first-in-human, dose-escalation and expansion study.[2]
- Patient Population: Adults with advanced solid tumors harboring activating FGFR2 gene alterations, including those with acquired resistance to prior FGFR inhibitors.
- Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of TYRA-200 and to determine the maximum tolerated dose and recommended Phase 2 dose.[8]
- Secondary Objectives: To evaluate the preliminary anti-tumor activity of TYRA-200.[8]

## **Infigratinib: PROOF-301 Trial**

Infigratinib was studied in the Phase 3 PROOF-301 trial (NCT03773302).[10]

- Study Design: A multicenter, open-label, randomized, controlled trial comparing infigration to standard-of-care chemotherapy (gemcitabine plus cisplatin).[10]
- Patient Population: First-line treatment for patients with advanced/metastatic or inoperable cholangiocarcinoma with an FGFR2 gene fusion/rearrangement.[10]
- Primary Endpoint: Progression-free survival.[10]
- Secondary Endpoints: Overall survival, overall response rate, duration of response, and safety.[10]



| Clinical Trial Feature | SURF201 (TYRA-200)                                                           | PROOF-301 (Infigratinib)                                                 |
|------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Phase                  | Phase 1                                                                      | Phase 3                                                                  |
| Status                 | Recruiting                                                                   | Terminated                                                               |
| Primary Intervention   | TYRA-200                                                                     | Infigratinib vs. Gemcitabine +<br>Cisplatin                              |
| Key Patient Population | Advanced solid tumors with FGFR2 alterations (including acquired resistance) | First-line advanced cholangiocarcinoma with FGFR2 fusions/rearrangements |
| Primary Outcome        | Safety, MTD, RP2D                                                            | Progression-Free Survival                                                |

### Conclusion

**TYRA-200** and infigratinib represent two distinct strategies for targeting FGFR-driven cancers. Infigratinib is an established therapy for a specific subset of cholangiocarcinoma patients, demonstrating the clinical utility of FGFR inhibition. **TYRA-200**, with its covalent mechanism of action and potent activity against known resistance mutations, holds the potential to address a significant unmet need for patients who have progressed on existing FGFR inhibitors. The ongoing SURF201 trial will be critical in defining the clinical profile of **TYRA-200** and its role in the evolving landscape of FGFR-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]



- 5. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ir.tyra.bio [ir.tyra.bio]
- 8. Tyra Biosciences Doses First Patient with TYRA-200 and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 9. UCSF Cholangiocarcinoma Trial → Anti-Tumor Activity of TYRA-200 in Advanced Cholangiocarcinoma With Activating FGFR2 Gene Alterations [clinicaltrials.ucsf.edu]
- 10. PROOF 301: A multicenter, open-label, randomized, phase 3 trial of infigratinib versus gemcitabine plus cisplatin in patients with advanced cholangiocarcinoma with an <em>FGFR2</em> gene fusion/rearrangement. - ASCO [asco.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: TYRA-200 vs. Infigratinib in FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#head-to-head-comparison-of-tyra-200-and-infigratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





